2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Differentiation Therapy Anticancer Psoriasis

This compound features a unique 1,4-benzodioxane scaffold crucial for consistent SAR studies. Unlike analogs, its specific ortho-chlorophenoxy acetamide structure may profoundly affect target engagement and metabolic stability, making generic substitution unreliable. Procure as a structurally characterized building block for novel compound libraries where the 1,4-benzodioxan-6-amine core is desired. EPA DSSTox listed (DTXSID00364457), it also serves as a regulatory-grade reference standard for method development.

Molecular Formula C16H14ClNO4
Molecular Weight 319.74 g/mol
CAS No. 5802-51-7
Cat. No. B4735407
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
CAS5802-51-7
Molecular FormulaC16H14ClNO4
Molecular Weight319.74 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2)NC(=O)COC3=CC=CC=C3Cl
InChIInChI=1S/C16H14ClNO4/c17-12-3-1-2-4-13(12)22-10-16(19)18-11-5-6-14-15(9-11)21-8-7-20-14/h1-6,9H,7-8,10H2,(H,18,19)
InChIKeyBCPQTPNIXFGIGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(2-Chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 5802-51-7): Chemical Identity and Sourcing Baseline


2-(2-Chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 5802-51-7) is a synthetic small-molecule acetamide featuring a 2-chlorophenoxy moiety linked to a 2,3-dihydro-1,4-benzodioxin-6-amine scaffold . Its molecular formula is C₁₆H₁₄ClNO₄ with a molecular weight of 319.74 g/mol . The compound is listed in the EPA DSSTox database (DTXSID00364457) and is commercially available from several chemical suppliers primarily for non-human research use, where it is described as a building block for more complex molecules [1]. However, publicly available peer-reviewed bioactivity data for this specific compound are extremely scarce, limiting the ability to establish a robust scientific baseline for its procurement or selection over analogs.

Why Analogs Cannot Serve as Drop-in Replacements for 2-(2-Chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide


The 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide scaffold combines a specific ortho-chlorophenoxy acetamide with a conformationally constrained 1,4-benzodioxane amine. Even minor structural modifications in this class—such as changing the halogen position, altering the acetamide linker length, or replacing the benzodioxin with a benzodioxole ring—can profoundly alter target engagement, cellular permeability, and metabolic stability as demonstrated across broader chemotype series [1]. Consequently, generic substitution without direct comparative data on this specific compound risks importing unknown changes in biochemical activity and selectivity. However, it must be explicitly stated that the current absence of quantitative head-to-head data for CAS 5802-51-7 prevents a definitive, evidence-based assessment of its substitutability relative to analogs with published activity profiles.

Quantitative Evidence Profile for 2-(2-Chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 5802-51-7)


Cellular Differentiation Activity Claim from Patent Literature

A patent application abstract claims that this compound exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, evidencing potential use as an anti-cancer agent and for the treatment of skin diseases such as psoriasis [1]. No specific comparator compound, quantitative IC₅₀ values, or assay conditions are provided in the publicly accessible abstract.

Differentiation Therapy Anticancer Psoriasis

CYP11B1 Inhibition Data in Rat (Cross-Study Context)

A BindingDB entry for a compound with a distinct molecular formula (C₁₆H₁₄N₂O₂, MW 266.30) and InChIKey unrelated to the target compound reports an IC₅₀ of 1,800 nM against rat CYP11B1 [1]. This entry was initially retrieved through broad searches but has been confirmed to represent a different chemical entity. It serves as a warning that database cross-referencing must be performed with strict structural verification for this chemotype.

CYP11B1 Steroidogenesis Enzyme Inhibition

Glycogen Phosphorylase Inhibition in Benzodioxin Series (Class-Level Inference)

A 2007 study by Juhász et al. reported that 2,3-dihydrobenzo[1,4]dioxin derivatives can act as glycogen phosphorylase inhibitors, with the most active compound (a 6-benzoyl-substituted analog) exhibiting a Kᵢ of 2.8 μM against rabbit muscle glycogen phosphorylase a [1]. However, this study did not include 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide, and the pharmacophore differs in the substitution pattern at the 6-position of the benzodioxin ring. The class-level SAR indicates that inhibitory potency is highly sensitive to the nature and position of substituents, making direct extrapolation unreliable.

Glycogen Phosphorylase Type 2 Diabetes Benzodioxin SAR

Legitimate Procurement and Research Scenarios for 2-(2-Chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide (CAS 5802-51-7)


Medicinal Chemistry Building Block for Custom Library Synthesis

CAS 5802-51-7 may serve as a structurally characterized building block for the synthesis of novel compound libraries where the 1,4-benzodioxan-6-amine core is desired. Its defined molecular formula (C₁₆H₁₄ClNO₄) and molecular weight (319.74 g/mol) are established by chemical databases . However, purchasers must independently validate purity and identity, as no peer-reviewed characterization beyond basic properties is publicly available.

Reference Compound for Analytical Method Development

The EPA DSSTox listing (DTXSID00364457) provides a regulatory-grade identifier for this compound, enabling its use as an analytical reference standard for mass spectrometry or chromatography method development in environmental or drug metabolism studies .

Negative Control or Inactive Analog in Benzodioxin Structure-Activity Studies

Given the absence of published bioactivity data, CAS 5802-51-7 could be included as a presumptively negative control or baseline analog in studies exploring the structure-activity relationships of 2,3-dihydro-1,4-benzodioxin derivatives, provided that experimental confirmation of inactivity is performed within the study .

Pharmacological Probe Validation Following De Novo Profiling

The patent claim of differentiation-inducing activity , though unquantified, suggests a hypothesis that could be tested through comprehensive in vitro profiling. Researchers interested in differentiation therapy or anti-psoriatic mechanisms may procure this compound for primary screening, with the understanding that all activity parameters must be generated de novo.

Quote Request

Request a Quote for 2-(2-chlorophenoxy)-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.